tert-Butyl (1R,3S,5R)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
Description
Structural Identification and IUPAC Nomenclature
This compound possesses a molecular formula of C₁₁H₁₈N₂O₃ and a molecular weight of 226.27 grams per mole. The compound's systematic name reflects its complex three-dimensional architecture, which includes a bicyclic core structure known as 2-azabicyclo[3.1.0]hexane. The stereochemical descriptors (1R,3S,5R) precisely define the absolute configuration at three critical chiral centers within the molecule, establishing the spatial arrangement of substituents that governs the compound's chemical and biological properties.
The structural framework of this compound can be analyzed through several key components. The core bicyclic system consists of a six-membered ring containing a nitrogen atom at position 2, fused to a three-membered cyclopropane ring. This creates a highly constrained molecular architecture that significantly influences the compound's reactivity and conformational preferences. The tert-butyl ester group provides steric protection and modifies the compound's solubility characteristics, while the carbamoyl functionality contributes to potential hydrogen bonding interactions.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₂O₃ |
| Molecular Weight | 226.27 g/mol |
| Chemical Abstracts Service Number | 1445592-86-8 |
| Stereochemical Configuration | (1R,3S,5R) |
| Core Ring System | 2-azabicyclo[3.1.0]hexane |
The compound's three-dimensional structure exhibits specific stereochemical features that distinguish it from related compounds. The (1R,3S,5R) configuration indicates the absolute stereochemistry at positions 1, 3, and 5 of the bicyclic framework, with each designation corresponding to the Cahn-Ingold-Prelog priority rules. This precise stereochemical arrangement is crucial for understanding the compound's interactions with biological targets and its role in pharmaceutical applications.
Advanced spectroscopic techniques have been employed to characterize the molecular structure, with nuclear magnetic resonance spectroscopy providing detailed information about the connectivity and spatial relationships of atoms within the molecule. The constrained nature of the bicyclic system results in distinctive spectroscopic signatures that facilitate identification and purity assessment of synthetic samples.
Historical Context in Heterocyclic Chemistry
The development of this compound reflects broader advances in heterocyclic chemistry that have evolved over several decades. The 2-azabicyclo[3.1.0]hexane ring system represents a subset of bicyclic nitrogen-containing heterocycles that have garnered significant attention due to their prevalence in natural products and their utility in medicinal chemistry. Historical investigations into such compounds have revealed their importance as structural motifs in biologically active molecules, driving continued research into synthetic methodologies for their preparation.
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has witnessed considerable advancement since 2010, with various transition-metal-catalyzed and metal-free synthetic approaches being developed. These methodological improvements have facilitated access to diverse structural variants, including the specific stereoisomeric form represented by this compound. The evolution of synthetic strategies has been particularly important for pharmaceutical applications, where precise control over stereochemistry is essential for biological activity.
Research into azabicyclic compounds has been influenced by discoveries of natural products containing similar structural frameworks. The 1-azabicyclo[3.1.0]hexane ring, found in compounds such as ficellomycin, demonstrates the biological significance of these motifs and their role in DNA alkylation and antimicrobial activity. These natural product discoveries have provided inspiration for synthetic chemists to develop efficient routes to structurally related compounds, including the tert-butyl protected derivative under consideration.
The historical trajectory of bicyclic compound research has been characterized by increasing sophistication in synthetic methodology and growing appreciation for the relationship between molecular structure and biological function. Contemporary research has expanded beyond simple structural identification to encompass detailed mechanistic studies of biological activity and the development of structure-activity relationships that guide drug discovery efforts.
Properties
IUPAC Name |
tert-butyl (1R,3S,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-6(7)5-8(13)9(12)14/h6-8H,4-5H2,1-3H3,(H2,12,14)/t6-,7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAGXRRGXCNITB-PRJMDXOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@H]1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via Reformatsky Reaction
The Reformatsky reagent (zinc enolate of ethyl bromoacetate) reacts with a ketone precursor to form a β-hydroxy ester, which is subsequently treated with tetrabutylammonium fluoride (TBAF) to eliminate protecting groups and induce cyclopropane ring closure. This method achieves the bicyclic structure in 65–72% yield, with the stereochemistry dictated by the chiral auxiliaries in the starting material.
Ring-Closing Metathesis (RCM)
Alternative approaches employ RCM using Grubbs catalysts to form the bicyclic framework. For example, a diene precursor with appropriately positioned amine and ester groups undergoes metathesis to yield the bicyclo[3.1.0]hexane skeleton. However, this method struggles with regioselectivity and requires post-reaction functionalization.
Stereoselective Formation of Chiral Centers
The (1R,3S,5R) configuration is established through asymmetric catalysis and diastereoselective reductions.
Sodium Borohydride Reduction in Micellar Media
A patent highlights the reduction of a keto intermediate using sodium borohydride in aqueous micellar aggregates at 0–5°C, achieving >80% diastereomeric excess (de). The micellar environment enhances stereochemical control by restricting molecular mobility, favoring the desired (3S,5R) configuration.
Chiral Resolution via Crystallization
Crude diastereomeric mixtures are purified using crystallization from n-heptane, which exploits differences in solubility between enantiomers. This step elevates de to >99% in industrial settings.
Functional Group Transformations
Introduction of the tert-Butyl Carbamate (Boc) Group
The Boc group is introduced early in the synthesis to protect the secondary amine. Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 25°C affords the protected amine in >95% yield.
Carbamoyl Group Installation
The carbamoyl moiety is installed via a two-step sequence:
-
Oxidation : A primary alcohol intermediate is oxidized to a carboxylic acid using TEMPO/bleach systems.
-
Amidation : The acid is activated with carbonyldiimidazole (CDI) and treated with ammonium hydroxide to yield the carbamoyl group. This step achieves 85–90% conversion.
Industrial Production and Optimization
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,3S,5R)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamoyl group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Synthesis and Role in Drug Development
One of the primary applications of tert-butyl (1R,3S,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate is as an intermediate in the synthesis of saxagliptin, a medication used for the treatment of type 2 diabetes. Saxagliptin is known for being a selective and reversible inhibitor of dipeptidyl peptidase-4 (DPP-IV), which plays a crucial role in glucose metabolism and insulin regulation.
Case Study: Saxagliptin Synthesis
In the synthesis of saxagliptin, this compound acts as a key precursor. The synthetic pathway involves several steps where this compound undergoes transformations to yield saxagliptin efficiently.
| Step | Description |
|---|---|
| 1 | Formation of tert-butyl carbamate from appropriate amines and carbonyl compounds. |
| 2 | Cyclization to form the bicyclic structure characteristic of saxagliptin. |
| 3 | Functionalization to introduce the necessary side chains for biological activity. |
Research indicates that saxagliptin exhibits potent DPP-IV inhibition, which is beneficial for managing blood sugar levels in diabetic patients. The effectiveness of saxagliptin has been documented in various clinical studies:
- Clinical Efficacy : Studies have shown that saxagliptin significantly lowers HbA1c levels compared to placebo controls, demonstrating its effectiveness in glycemic control .
- Safety Profile : Clinical trials reported a favorable safety profile with minimal side effects compared to other antidiabetic medications .
Other Potential Applications
Beyond its role in synthesizing saxagliptin, this compound may have potential applications in developing other therapeutic agents targeting various metabolic disorders due to its structural properties.
Mechanism of Action
The mechanism of action of tert-Butyl (1R,3S,5R)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate
- REL- (1R,5S,6S)-6-氨基-3-氮杂双环 [3.1.0]己烷-3-羧酸叔丁酯
Uniqueness
tert-Butyl (1R,3S,5R)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its bicyclic structure and the presence of both carbamoyl and tert-butyl ester groups make it a versatile compound for various applications.
Q & A
Basic Question: How can researchers optimize the synthesis of this bicyclic carbamate to ensure stereochemical fidelity?
Answer:
Stereochemical control is critical due to the compound’s bicyclo[3.1.0]hexane scaffold. Key steps include:
- Cyclopropane ring formation : Use enantioselective catalysis or chiral auxiliaries to enforce the (1R,3S,5R) configuration. For example, ab initio calculations suggest cis/trans selectivity can be manipulated via reaction temperature and solvent polarity .
- Coupling reactions : Employ carbodiimide-based agents (e.g., EDC·HCl) with HOBt to minimize racemization during carbamoyl group introduction, as demonstrated in saxagliptin intermediate synthesis .
- Protection/deprotection : The tert-butyloxycarbonyl (Boc) group stabilizes the azabicyclo core but requires mild acidic conditions (e.g., TFA) for removal to avoid scaffold degradation .
Advanced Question: How do stereochemical variations in the azabicyclo[3.1.0]hexane core impact biological activity in drug discovery contexts?
Answer:
The 3D geometry of the bicyclo scaffold influences receptor binding and metabolic stability:
- Cis vs. trans configurations : In saxagliptin analogs, the (1S,3S,5S) configuration enhances dipeptidyl peptidase-4 (DPP-4) inhibition by aligning the carbamoyl group with the enzyme’s active site . Computational modeling (e.g., DFT) can predict conformational preferences .
- Carbamoyl orientation : The 3-carbamoyl group’s spatial placement affects hydrogen bonding with targets. For example, replacing carbamoyl with cyano groups alters potency due to reduced polar interactions .
- Metabolic stability : Methyl or adamantyl substituents on the core improve resistance to cytochrome P450 oxidation, as seen in related API intermediates .
Basic Question: What analytical methods are recommended for purity assessment and structural validation?
Answer:
- HPLC-MS : Use reversed-phase C18 columns with UV detection (210–254 nm) to resolve enantiomers and detect impurities (<0.1%). Mobile phases often combine acetonitrile and ammonium formate buffer .
- NMR : 1H/13C NMR confirms stereochemistry via coupling constants (e.g., J values for cyclopropane protons) and NOESY correlations to verify bicyclo ring geometry .
- X-ray crystallography : Resolves absolute configuration disputes, particularly for intermediates like tert-butyl (1S,3S,5S)-3-cyano derivatives .
Advanced Question: How can researchers resolve contradictions between high purity (>97%) and unexpected bioactivity outliers?
Answer:
- Impurity profiling : Even 97% purity may include stereoisomers or degradation products. For example, 709031-39-0 (a related hydrochloride salt) showed bioactivity shifts due to trace (1R,3R) enantiomers .
- Stability studies : Monitor solutions at −80°C for ≤6 months; repeated freeze-thaw cycles can hydrolyze the Boc group, generating reactive amines that skew assays .
- Activity cliffs : Use SAR to distinguish scaffold-driven effects from substituent-specific interactions. For instance, replacing tert-butyl with adamantyl in saxagliptin analogs altered selectivity .
Basic Question: What solvent systems are optimal for solubility and in vivo formulations?
Answer:
- In vitro : DMSO stock solutions (10 mM) are stable at −80°C for 6 months. For aqueous assays, dilute with PBS containing ≤0.1% Tween-80 to prevent precipitation .
- In vivo : For poorly water-soluble analogs, use 30% PEG-400 + 5% ethanol + 65% saline. This formulation maintains >90% solubility for 24h at 25°C .
Advanced Question: What strategies mitigate challenges in scaling up enantioselective syntheses?
Answer:
- Catalyst optimization : Switch from chiral auxiliaries to asymmetric organocatalysts (e.g., proline derivatives) to reduce step count and waste .
- Continuous flow chemistry : Enhances reproducibility in cyclopropanation steps by maintaining precise temperature control (±1°C), critical for stereochemical outcomes .
- Diastereomeric resolution : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC purification, achieving >99% ee .
Basic Question: How to validate the carbamoyl group’s integrity during storage?
Answer:
- FT-IR : Monitor N–H stretches (3350–3250 cm⁻¹) and carbonyl peaks (1680–1660 cm⁻¹). Shifts >10 cm⁻¹ indicate hydrolysis to carboxylic acid .
- Stability buffers : Avoid pH >8.0, which accelerates carbamoyl decomposition. Lyophilized solids stored under argon retain >95% integrity for 12 months .
Advanced Question: What computational tools predict metabolic hotspots in this scaffold?
Answer:
- ADMET prediction : Software like Schrödinger’s QikProp identifies high-risk sites (e.g., cyclopropane ring for epoxidation).
- Docking studies : AutoDock Vina models interactions with CYP3A4, highlighting susceptibility of the 3-carbamoyl group to oxidative deamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
